

## IACS-10759: A Technical Guide to a Selective OXPHOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | IACS-10759 |           |
| Cat. No.:            | B1191776   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

IACS-10759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2] By targeting oxidative phosphorylation (OXPHOS), IACS-10759 disrupts cellular bioenergetics, leading to the inhibition of proliferation and induction of apoptosis in cancer cells highly dependent on this metabolic pathway.[1][3] Preclinical studies demonstrated significant antitumor efficacy in various models, including acute myeloid leukemia (AML) and brain cancer.[4] However, clinical development was halted due to a narrow therapeutic index and dose-limiting toxicities, primarily peripheral neuropathy.[5][6] This guide provides a comprehensive technical overview of IACS-10759, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the signaling pathways it modulates.

#### **Core Mechanism of Action**

**IACS-10759** exerts its therapeutic effect by directly binding to and inhibiting the ND1 subunit of mitochondrial Complex I.[5][7] This action blocks the transfer of electrons from NADH to ubiquinone, the first step in the electron transport chain.[1] The consequences of this inhibition are multifaceted:

• Inhibition of Cellular Respiration: By blocking Complex I, IACS-10759 significantly reduces the oxygen consumption rate (OCR) in sensitive cells.[3][8]



- Depletion of ATP: The disruption of the electron transport chain leads to a decrease in the proton motive force across the inner mitochondrial membrane, thereby inhibiting ATP synthesis.[8][9]
- Metabolic Reprogramming: Inhibition of OXPHOS forces a compensatory increase in glycolysis, as indicated by an elevated extracellular acidification rate (ECAR).[3][8]
- Induction of Apoptosis: In cancer cells that cannot sustain their energetic and biosynthetic needs through glycolysis alone, **IACS-10759** treatment leads to energy depletion, reduced aspartate production essential for nucleotide biosynthesis, and ultimately, apoptosis.[4]

### **Quantitative Data**

The following tables summarize the key quantitative data from preclinical evaluations of **IACS-10759**.

Table 1: In Vitro Potency of IACS-10759

| Assay Type                                           | Cell Line/System IC50 Value     |              | Reference |
|------------------------------------------------------|---------------------------------|--------------|-----------|
| Complex I Inhibition                                 | Isolated Mitochondria           | < 10 nM      | [3]       |
| Oxygen Consumption<br>Rate (OCR)                     | H460 cells 1.4 nM               |              | [4]       |
| Galactose-dependent<br>Cell Viability                | H460 cells 1.4 nM               |              | [4]       |
| Complex I Inhibition<br>(NADH to NAD+<br>conversion) | Immunoprecipitated<br>Complex I | Low nM range | [10]      |
| OXPHOS Inhibition                                    | Mouse                           | 5.6 nM       | [11]      |
| OXPHOS Inhibition                                    | Rat                             | 12.2 nM      | [11]      |
| OXPHOS Inhibition Cynomolgus Monkey                  |                                 | 8.7 nM       | [11]      |

Table 2: In Vivo Efficacy of IACS-10759



| Cancer Model                                 | Animal Model            | Dosing<br>Regimen          | Outcome                                    | Reference |
|----------------------------------------------|-------------------------|----------------------------|--------------------------------------------|-----------|
| Acute Myeloid<br>Leukemia (AML)              | Orthotopic<br>Xenograft | 10-25 mg/kg,<br>daily oral | >50 day<br>extension of<br>median survival | [10]      |
| Glycolysis-<br>deficient<br>Xenograft        | Xenograft Model         | Not specified              | Robust tumor regression                    | [9]       |
| Brain Cancer                                 | Not specified           | Well-tolerated<br>doses    | Potent inhibition of tumor growth          | [4]       |
| Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | Xenograft Model         | 10-25 mg/kg,<br>daily oral | Robust regression                          | [10]      |
| Glioblastoma<br>(GBM)                        | Xenograft Model         | 10-25 mg/kg,<br>daily oral | Robust regression                          | [10]      |

# Signaling Pathways and Experimental Workflows Signaling Pathway of IACS-10759 Action

The inhibition of OXPHOS by IACS-10759 triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK) due to increased AMP/ATP ratios, which in turn suppresses the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3]





Click to download full resolution via product page

Signaling pathway of IACS-10759 action.



## **Experimental Workflow for Assessing Cellular Respiration**

A common method to evaluate the effect of IACS-10759 on cellular metabolism is through real-time analysis of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.





Click to download full resolution via product page

Workflow for assessing IACS-10759's effect on cell respiration.



# Detailed Experimental Protocols Cell Viability Assay (CTG Assay)

This protocol is used to determine the effect of IACS-10759 on the viability of cancer cell lines.

- · Cell Seeding:
  - Harvest and count cells.
  - $\circ$  Seed cells in a 96-well, white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100  $\mu L$  of complete growth medium.
  - Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
- Compound Treatment:
  - Prepare a serial dilution of IACS-10759 in complete growth medium.
  - $\circ$  Add 100  $\mu$ L of the diluted compound to the appropriate wells, resulting in a final volume of 200  $\mu$ L per well. Include vehicle control (DMSO) wells.
  - Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Cell Viability Measurement:
  - Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
  - Add 100 μL of the CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a plate reader.
- Data Analysis:



- Normalize the luminescence readings of the treated wells to the vehicle control wells.
- Plot the normalized values against the log of the IACS-10759 concentration and fit a doseresponse curve to determine the IC50 value.

### **Oxygen Consumption Rate (OCR) Assay**

This protocol details the use of a Seahorse XF Analyzer to measure the effect of **IACS-10759** on mitochondrial respiration.

- · Cell Seeding:
  - Seed 20,000-40,000 cells per well in a Seahorse XF Cell Culture Microplate and incubate overnight.
- Assay Preparation:
  - Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
  - The following day, replace the growth medium with 180 μL of pre-warmed Seahorse XF
     Base Medium supplemented with glucose, pyruvate, and glutamine.
  - Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Seahorse XF Analysis:
  - Load the hydrated sensor cartridge with the desired concentrations of IACS-10759 and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in the appropriate injection ports.
  - Calibrate the instrument.
  - Place the cell plate into the Seahorse XF Analyzer.
  - Run the assay protocol, which typically consists of cycles of mixing, waiting, and measuring to determine basal OCR and ECAR.



- Sequentially inject the compounds and measure the resulting changes in OCR and ECAR.
- Data Analysis:
  - Normalize the OCR data to the cell number in each well.
  - Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

#### In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **IACS-10759** in a mouse xenograft model.

- Animal Model and Tumor Implantation:
  - Use immunodeficient mice (e.g., NOD/SCID or NSG).
  - Subcutaneously inject 1-5 x 10<sup>6</sup> cancer cells in a mixture of media and Matrigel into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment Administration:
  - Randomize mice into treatment and control groups.
  - Prepare IACS-10759 in a suitable vehicle (e.g., 0.5% methylcellulose).
  - Administer IACS-10759 orally via gavage at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily). The control group receives the vehicle only.
- Monitoring and Efficacy Endpoints:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
  - Monitor the body weight of the mice as an indicator of toxicity.



- The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.
- · Tissue Collection and Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumor tissue can be used for pharmacodynamic marker analysis (e.g., Western blot, immunohistochemistry) or metabolomic profiling.

### **Clinical Development and Future Perspectives**

Phase I clinical trials of IACS-10759 were conducted in patients with relapsed/refractory AML and advanced solid tumors.[5] While the drug showed signs of biological activity, its clinical development was ultimately halted due to a narrow therapeutic window and the emergence of dose-limiting toxicities, including elevated blood lactate and peripheral neuropathy.[5][6] These findings underscore the challenges of targeting a fundamental metabolic pathway like OXPHOS.

Future research in this area may focus on:

- Developing second-generation Complex I inhibitors with an improved therapeutic index.
- Identifying predictive biomarkers to select patient populations most likely to respond to OXPHOS inhibition.
- Exploring combination strategies, such as co-administering OXPHOS inhibitors with glycolysis inhibitors or other targeted therapies, to enhance efficacy and mitigate resistance. [8][12]
- Investigating strategies to manage or prevent mechanism-based toxicities, such as coadministration with agents that can mitigate neurotoxicity.[5]

In conclusion, **IACS-10759** serves as a valuable case study in the development of OXPHOS inhibitors. The extensive preclinical data and the insights gained from its clinical evaluation provide a strong foundation for the continued exploration of metabolic vulnerabilities in cancer therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rondepinho.com [rondepinho.com]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [IACS-10759: A Technical Guide to a Selective OXPHOS Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191776#iacs-10759-as-a-selective-oxphos-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com